molecular formula C18H11N3O6S2 B2509207 (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 380574-04-9

(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

Cat. No. B2509207
CAS RN: 380574-04-9
M. Wt: 429.42
InChI Key: GSUMIPUTMQURSK-NVNXTCNLSA-N
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Description

This compound is a type of solid compound . It is widely used in organic synthesis reactions, often as an intermediate .


Physical And Chemical Properties Analysis

The compound is a solid with a colorless or light yellow color . Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .

Scientific Research Applications

Organic Synthesis

The compound’s unique structure, incorporating both a benzodioxole moiety and a thiazolidinone ring, makes it an interesting candidate for organic synthesis. Researchers have explored its potential as a building block for constructing more complex molecules. The presence of the benzodioxole group allows for diverse functionalization, enabling the creation of novel compounds with specific properties .

Anticancer Activity

Studies have investigated the compound’s potential as an anticancer agent. Its structural features may interact with cellular targets involved in cancer progression. Researchers have screened derivatives of this compound for their cytotoxicity against cancer cells, aiming to identify promising candidates for further development .

Anti-HIV Properties

The compound’s thiazolidinone scaffold has attracted attention in the search for new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Scientists have synthesized related derivatives and evaluated their anti-HIV activity. Understanding the interactions between this compound and viral enzymes could lead to the development of effective antiviral drugs .

Biochemical Applications

Given its potential as an antioxidant, anti-infective agent, and cytokine inducer, this compound has been studied in biochemical contexts. Researchers explore its effects on cellular processes, signaling pathways, and immune responses. Investigating its interactions with specific proteins or enzymes may reveal novel therapeutic applications .

Structural Studies

Single crystal X-ray crystallography has provided insights into the molecular geometry of this compound. Understanding its three-dimensional arrangement informs its reactivity and potential binding sites. Researchers have also studied its thermal decomposition behavior using thermogravimetric analysis .

Other Applications

While the above fields represent key areas of interest, additional research efforts may uncover unexpected applications. Scientists continue to explore the compound’s properties, including its pharmacological, catalytic, and material-related aspects .

properties

IUPAC Name

N-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6S2/c22-16(11-2-4-12(5-3-11)21(24)25)19-20-17(23)15(29-18(20)28)8-10-1-6-13-14(7-10)27-9-26-13/h1-8H,9H2,(H,19,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMIPUTMQURSK-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

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